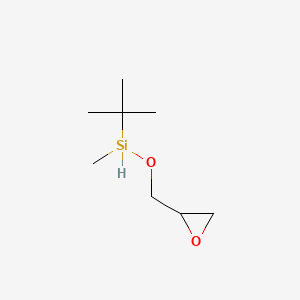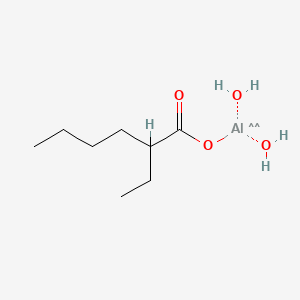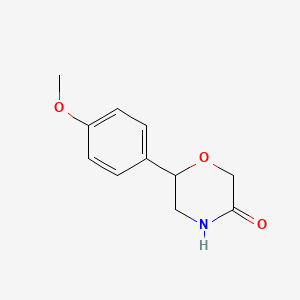
6-(4-甲氧基苯基)吗啉-3-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-Methoxyphenyl)morpholin-3-one is a heterocyclic organic compound belonging to the class of morpholin-3-ones. It is characterized by the presence of a morpholine ring substituted with a 4-methoxyphenyl group at the 6-position. This compound serves as a key building block in the synthesis of various biologically active compounds, particularly factor Xa inhibitors.
科学研究应用
6-(4-Methoxyphenyl)morpholin-3-one has a wide range of scientific research applications, including:
Chemistry: It serves as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: It is a key intermediate in the development of pharmaceuticals, particularly anticoagulants and anti-inflammatory agents.
Industry: The compound is utilized in the production of specialty chemicals and as a building block in the synthesis of advanced materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenyl)morpholin-3-one typically involves the reaction of 4-methoxyphenyl isocyanate with morpholine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. The reaction can be represented as follows:
4-Methoxyphenyl isocyanate+Morpholine→6-(4-Methoxyphenyl)morpholin-3-one
Industrial Production Methods
Industrial production of 6-(4-Methoxyphenyl)morpholin-3-one may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
6-(4-Methoxyphenyl)morpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol derivative.
作用机制
The mechanism of action of 6-(4-Methoxyphenyl)morpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a precursor to factor Xa inhibitors, it binds to the active site of the enzyme, inhibiting its activity and thereby preventing the formation of blood clots. The compound’s effects are mediated through its ability to modulate biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
- 6-(4-Hydroxyphenyl)morpholin-3-one
- 6-(4-Methylphenyl)morpholin-3-one
- 6-(4-Chlorophenyl)morpholin-3-one
Uniqueness
6-(4-Methoxyphenyl)morpholin-3-one is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties to the molecule. This makes it particularly effective as a precursor in the synthesis of biologically active compounds, distinguishing it from other similar compounds that may lack this functional group.
属性
IUPAC Name |
6-(4-methoxyphenyl)morpholin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-14-9-4-2-8(3-5-9)10-6-12-11(13)7-15-10/h2-5,10H,6-7H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHNUCHPUADMBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CNC(=O)CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672856 |
Source


|
| Record name | 6-(4-Methoxyphenyl)morpholin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5196-94-1 |
Source


|
| Record name | 6-(4-Methoxyphenyl)morpholin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
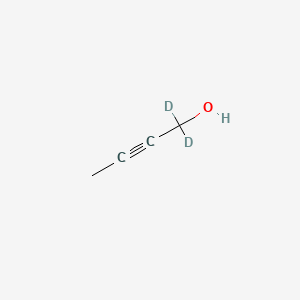
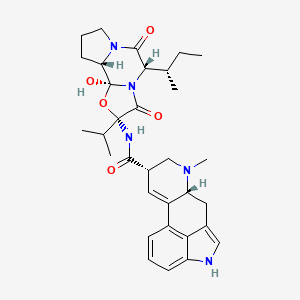

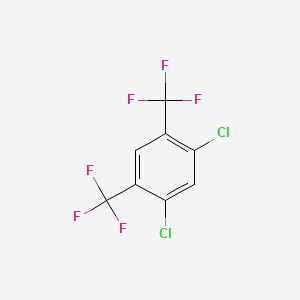
![5-Chloro-3-ethyl-2-[(3,5,5-trimethylcyclohex-2-en-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B570675.png)
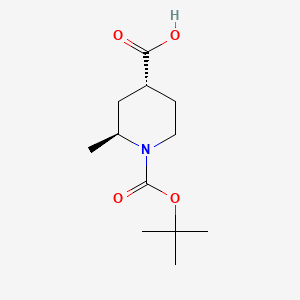
![2-[10-(Dimethylamino)-5-fluoro-3-oxo-3H-benzo[c]xanthen-7-yl]-1,4-benzenedicarboxylic Acid](/img/structure/B570683.png)
